molecular formula C8H6BrN3O2S2 B1275317 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 349614-28-4

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B1275317
CAS No.: 349614-28-4
M. Wt: 320.2 g/mol
InChI Key: NASXRLLEFZKBLN-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom attached to a benzene ring, which is further connected to a thiadiazole ring through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate acid chloride or anhydride.

    Bromination: The thiadiazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.

    Sulfonamide formation: The brominated thiadiazole is reacted with a sulfonyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Catalysts like palladium or copper are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaics.

    Biological research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of certain enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-chloro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-iodo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the thiadiazole ring and the sulfonamide group imparts unique electronic and steric properties to the compound, which can be exploited in various applications.

Properties

IUPAC Name

4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXRLLEFZKBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NN=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407802
Record name 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349614-28-4
Record name 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
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